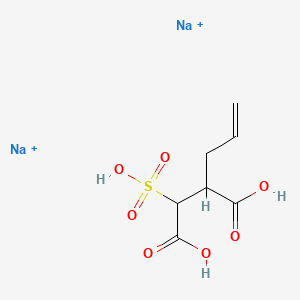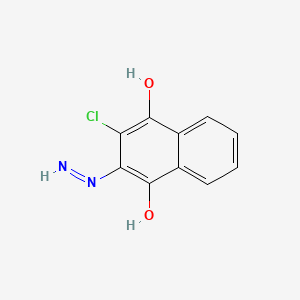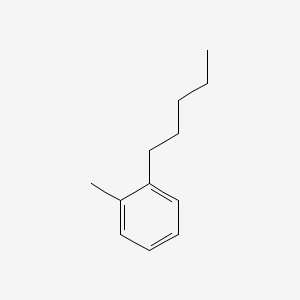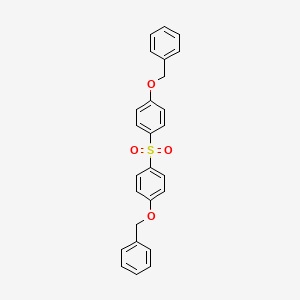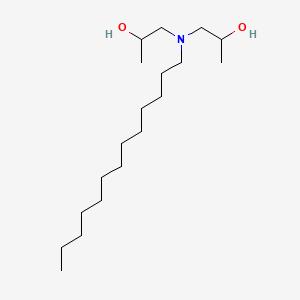
Isohexadecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isohexadecanal, also known as 16-methylheptadecanal, is a long-chain aliphatic aldehyde with the chemical formula C17H34O. It is a clear, colorless liquid that is primarily used in the cosmetic industry due to its emollient properties. This compound is known for its ability to enhance the texture and spreadability of formulations, making it a valuable ingredient in various skincare and personal care products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isohexadecanal can be synthesized through the oligomerization and hydrogenation of isobutene or mixed C4 hydrocarbons. The process involves the use of a dual-function catalyst in a fixed-bed reactor under specific temperature, pressure, and space velocity conditions. The catalyst typically used includes solid acid catalysts such as solid phosphoric acid, hydrogen type ZSM-5 zeolite, or silicon-aluminum small ball catalysts. Hydrogenation is carried out using nickel-loaded hydrogenation catalysts on alumina or zeolite carriers .
Industrial Production Methods: The industrial production of this compound involves a one-step synthesis process that couples oligomerization and hydrogenation in the same reactor. This method is advantageous due to its simplicity, low energy consumption, and economic benefits. The process yields this compound as a clear, colorless, and tasteless product that is free from aromatic hydrocarbons and sulfur .
Analyse Chemischer Reaktionen
Types of Reactions: Isohexadecanal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isohexadecanoic acid.
Reduction: It can be reduced to form isohexadecanol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Isohexadecanoic acid.
Reduction: Isohexadecanol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isohexadecanal has a wide range of scientific research applications, including:
Chemistry: this compound is used as a solvent and intermediate in organic synthesis. Its unique properties make it suitable for various chemical reactions and formulations.
Biology: this compound is studied for its role as a social chemosignal in mammals.
Medicine: this compound is being investigated for its potential therapeutic applications, including its role in modulating inflammation and immune responses.
Industry: this compound is widely used in the cosmetic industry as an emollient, spreadability enhancer, and solvent for lipophilic actives and ingredients. .
Wirkmechanismus
Isohexadecanal exerts its effects through various molecular targets and pathways. In the context of its role as a social chemosignal, this compound modulates brain activity in regions involved in social appraisal and aggressive behavior, such as the angular gyrus, temporal pole, amygdala, and orbitofrontal cortex. The compound increases connectivity in these regions in a sex-dependent manner, leading to different behavioral outcomes in men and women .
Vergleich Mit ähnlichen Verbindungen
Isohexadecanal is part of a group of long-chain aliphatic aldehydes known as fatty aldehydes. Similar compounds include:
Hexadecanal: A straight-chain aldehyde with similar properties but lacks the branching seen in this compound.
Isododecane: A shorter-chain isoparaffin used in similar applications but with different physical properties.
Isooctane: Another branched-chain hydrocarbon used primarily as a fuel additive.
Uniqueness of this compound: this compound’s unique branched structure and long carbon chain confer specific physical and chemical properties that make it particularly valuable in the cosmetic industry. Its ability to enhance texture, spreadability, and stability in formulations sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
62028-96-0 |
|---|---|
Molekularformel |
C16H32O |
Molekulargewicht |
240.42 g/mol |
IUPAC-Name |
14-methylpentadecanal |
InChI |
InChI=1S/C16H32O/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
IKBYSGSLCRPWRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


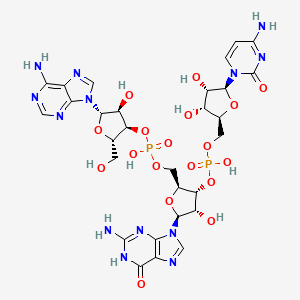

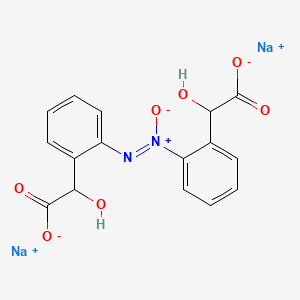
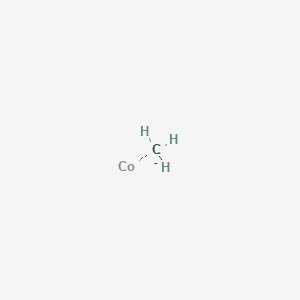
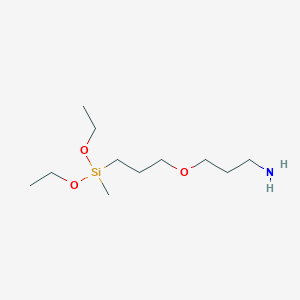
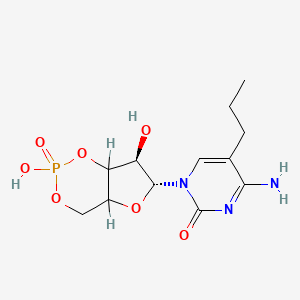

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
